Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring substituted at the 4-position with a dimethylamino group and an ethyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pyridine ring may also interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring substituted at the 3-position.
Methyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3 |
InChI Key |
HPLKZZNEIGEKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.